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Compound of Interest

Compound Name: PQR620

Cat. No.: B1574294

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical data for PQR620, a
novel, potent, and selective dual mMTORC1/2 kinase inhibitor. The information presented herein
is intended for researchers, scientists, and professionals in the field of drug development to
facilitate a deeper understanding of PQR620's pharmacological profile and mechanism of
action.

Introduction

PQR®620 is an orally bioavailable, ATP-competitive inhibitor of the mammalian target of
rapamycin (mTOR) kinase, targeting both mTORC1 and mTORC2 complexes.[1][2][3] The
MTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and
survival, and its aberrant activation is a hallmark of many cancers and neurological disorders.
[1][2][4] Unlike first-generation mMTOR inhibitors (rapalogs), which only allosterically inhibit
MTORC1, PQR620 is a second-generation inhibitor that directly targets the kinase domain of
MTOR, leading to a more complete blockade of mTOR signaling.[3] Its ability to penetrate the
blood-brain barrier makes it a promising candidate for treating both solid tumors and central
nervous system (CNS) disorders.[5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of PQR620.
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Table 1: In Vitro Activity of PQR620

Parameter Value Cell Line /| System Source
Binding Affinity
MTOR Ki 6 NM Enzymatic Assay [2]
MTOR Ki 10.8 nM Enzymatic Assay [8]
PI3Ka Ki 4.2 uM Enzymatic Assay [8]
Selectivity Enzymatic Binding

>1000-fold (41191
(PI3Ka/mTOR) Assays

Signaling Inhibition

p-PKB (Ser473) IC50 0.2 uM (200 nM) A2058 Melanoma [4][9]
p-S6 (Ser235/236)
0.1 pM (100 nM) A2058 Melanoma [4119]
IC50
Anti-proliferative
Activity
Mean IC50 919 nM 66 Cancer Cell Lines [8]
) 44 Lymphoma Cell
Median IC50 250 nM ] [9]
Lines
Median IC50 (B-cell _
250 nM Lymphoma Cell Lines 9]
tumors)
Median IC50 (T-cell ]
450 nM Lymphoma Cell Lines [9]

tumors)

Table 2. Pharmacokinetics of PQR620 in Male C57BL/6J Mice (Single Oral Dose)
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Parameter Plasma Brain Muscle Source
Dose 50 mg/kg 50 mg/kg 50 mg/kg [11[2]
Cmax (Maximum
) 4.8 ug/mL 7.7 ug/mL 7.6 pg/mL [11[2]

Concentration)
Tmax (Time to ) ]

30 minutes 30 minutes 2 hours [1][2]
Cmax)
t1/2 (Half-life) ~5 hours ~5 hours Not Reported [1][2]
AUCO0-8h (Total

20.5 pgh/mL 30.6 pgh/mL 32.3 pg*h/mL [11[2]
Exposure)
Brain:Plasma

~1.6 - - [7]

Ratio

Table 3: In Vivo Efficacy of PQR620
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L Treatment L
Indication Model . Key Findings Source
Regimen
) Effectively
Ovarian OVCAR-3 ) )
) Daily, oral dosing  attenuated tumor  [1][2][5][6]
Carcinoma Xenograft
growth.
2-fold decrease
100 mg/kg/day, in tumor volume
Lymphoma SU-DHL-6 &
oral, for 14-21 vs. control. [3][9]
(DLBCL) RIVA Xenografts o
days Synergistic effect
with venetoclax.
Robustly
Non-Small Cell pPNSCLC-1 30 mg/kg/day, o
inhibited [10]
Lung Cancer Xenograft oral, for 21 days
xenograft growth.
Tuberous Attenuated
] TSC Mouse ) ) o
Sclerosis Daily dosing epileptic [5][6]
' Model .
(Epilepsy) seizures.
Significantly
_ _ increased
Chronic Epilepsy = Mouse Model Tolerable doses ) [7]
seizure
threshold.

Table 4: Tolerability of PQR620
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Maximum
Species Study Type Tolerated Dose Observations Source
(MTD)
Excellent
Mice Single Dose 150 mg/kg tolerability [11[2]
observed.
Very good
tolerability;
14-day GLP minor, dose-
Rats ) 30 mg/kg [11[2]
Toxicology related changes

in body weight

and blood count.

Experimental Protocols

3.1 In Vitro Kinase and Cell-Based Assays

o Enzymatic Binding Assays: The binding affinity (Ki) of PQR620 to mTOR and PI3Ka was
determined using standard enzymatic assays. These assays typically involve incubating the
purified enzyme with the inhibitor at various concentrations and a labeled ligand to determine
the displacement and calculate the inhibition constant.[4][8]

e Cellular Signaling Inhibition: To measure the inhibition of downstream mTOR signaling, cell
lines such as A2058 melanoma were stimulated and then treated with varying concentrations
of PQR620.[4] The phosphorylation status of key mTORC1 and mTORC2 substrates, such
as ribosomal protein S6 (a downstream target of S6K, regulated by mTORC1) and AKT/PKB
at Serine 473 (a direct target of mTORC2), was quantified using methods like Western
blotting or PathScan analysis.[1][2][4]

» Anti-proliferative Assays: The effect of PQR620 on cell growth was assessed across large
panels of cancer cell lines.[8][9] Cells were typically seeded in 96-well plates and exposed to
a range of PQR620 concentrations for a period of 72 hours. Cell viability was then measured
using colorimetric assays (e.g., CCK-8) to determine the half-maximal inhibitory
concentration (IC50).[3][9]
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3.2 In Vivo Pharmacokinetic (PK) Studies
Animal Model: Male C57BL/6J mice were used for PK evaluations.[1][2]
Dosing: A single oral dose of PQR620 (e.g., 50 mg/kg) was administered.[1][2]

Sample Collection: At various time points post-administration (e.g., 30 minutes, 2 hours, up
to 8 hours), blood, brain, and muscle tissues were collected.

Analysis: The concentration of PQR620 in the plasma and homogenized tissue samples was
guantified using a validated analytical method, likely LC-MS/MS (Liquid Chromatography
with tandem mass spectrometry). PK parameters including Cmax, Tmax, t1/2, and AUC were
then calculated from the concentration-time profiles.[1][2]

3.3 In Vivo Efficacy (Xenograft) Studies

Animal Models: Studies utilized immunodeficient mice (e.g., NOD-Scid or SCID mice) to
allow for the growth of human tumor xenografts.[9][10]

Tumor Implantation: Human cancer cells (e.g., OVCAR-3, SU-DHL-6, or primary pNSCLC-1
cells) were subcutaneously inoculated into the flanks of the mice.[9][10]

Treatment: Once tumors reached a specified volume (e.g., 100-150 mm3), mice were
randomized into control (vehicle) and treatment groups.[9][10] PQR620 was administered
orally at a specified dose and schedule (e.g., 30-100 mg/kg, daily).[9][10]

Efficacy Endpoints: Tumor volumes were measured regularly (e.g., twice weekly) with
calipers. At the end of the study, tumors were excised and weighed.[10] Pharmacodynamic
assessments, such as Western blotting of tumor lysates to confirm mTOR pathway inhibition,
were also performed.[10]

Signaling Pathways and Experimental Workflows

4.1 PQR620 Mechanism of Action in the mTOR Signaling Pathway

The diagram below illustrates the central role of mMTOR in cell signaling and the inhibitory action
of PQR620 on both mTORC1 and mTORC2 complexes.
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Caption: PQR620 inhibits both mTORC1 and mTORC2 complexes.

4.2 General Workflow for In Vivo Xenograft Efficacy Studies

This diagram outlines the typical experimental process for evaluating the anti-tumor efficacy of

PQR620 in a mouse xenograft model.

© 2025 BenchChem. All rights reserved.

7/10 Tech Support


https://www.benchchem.com/product/b1574294?utm_src=pdf-body-img
https://www.benchchem.com/product/b1574294?utm_src=pdf-body
https://www.benchchem.com/product/b1574294?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Study Endpoint:
Tumor Excisi

Start:
Immunodeficient Mice

2 sy o PR pEEr
Cancer Cells ~100-150 mm?) (2x/ week) Weight & PD Analysis

Treatment Group
(PQR620)

Click to download full resolution via product page
Caption: Workflow for preclinical in vivo xenograft studies.
4.3 Proposed Dual Mechanism of PQR620 in NSCLC

In Non-Small Cell Lung Cancer (NSCLC) cells, PQR620 has been shown to exert its anti-tumor
effects through both mTOR-dependent and mTOR-independent pathways.
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Caption: Dual mechanism of PQR620 in NSCLC cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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